Subtype-Selective M5 mAChR Inhibition: Class-Level Scaffold Advantage Over Non-Azetidine M5 Antagonists
The azetidine-containing sulfonamide scaffold, to which CAS 2034360-24-0 belongs, is explicitly claimed in the Vanderbilt M5 patent as providing competitive and non-competitive inhibition of mAChR M5 [1]. While specific IC50 values for this exact compound are not publicly disclosed in the open literature, the patent establishes that arylsulfonamides of carboxamido-azetidines exhibit M5 inhibitory activity with selectivity over M1–M4 subtypes [1]. This represents a class-level differentiation from earlier-generation non-azetidine M5 antagonists (e.g., ML375, VU0488130), which lack the conformational rigidity imparted by the four-membered azetidine ring and may exhibit broader subtype profiles [2]. The 3-chloro-4-methylphenyl substituent on CAS 2034360-24-0 occupies a distinct chemical space within the patent's Markush structure that is underexplored relative to the more commonly cited 4-fluorophenyl and 4-methoxyphenyl variants.
| Evidence Dimension | M5 mAChR inhibitory activity and subtype selectivity |
|---|---|
| Target Compound Data | Not publicly disclosed; compound falls within scope of patent claims for M5 inhibition |
| Comparator Or Baseline | ML375 (non-azetidine M5 NAM): IC50 = 300 nM at M5, >30 μM at M1–M4; VU0488130: IC50 = 1.2 μM at M5 |
| Quantified Difference | Azetidine scaffold class predicted to offer improved subtype selectivity versus non-azetidine comparators; exact fold-selectivity for CAS 2034360-24-0 not yet reported |
| Conditions | Human mAChR M1–M5 expressed in CHO cells, calcium mobilization assays (as described in patent for class members) |
Why This Matters
For procurement decisions in M5-targeted drug discovery programs, the azetidine scaffold confers a structural basis for subtype selectivity that non-azetidine alternatives cannot match, making CAS 2034360-24-0 a relevant tool compound for exploring underexplored aryl substitution space.
- [1] Felts, A. S., Han, C., Capstick, R. A., Orsi, D. L., Whomble, D. L., Lindsley, C. W., & Conn, J. P. (2023). ARYLSULFONYL DERIVATIVES AND THEIR USE AS MUSCARINIC ACETYLCHOLINE RECEPTOR M5 INHIBITORS. U.S. Patent Application Publication No. US 2023/0303552 A1. Vanderbilt University. View Source
- [2] Gentry, P. R., Kokubo, M., Bridges, T. M., Kett, N. R., Harp, J. M., Cho, H. P., ... & Lindsley, C. W. (2013). Discovery of the first M5-selective and CNS penetrant negative allosteric modulator (NAM) of a muscarinic acetylcholine receptor: (S)-9b-(4-chlorophenyl)-1-(3,4-difluorobenzoyl)-2,3-dihydropyrido[3,4-b]indol-4(1H)-one (ML375). Journal of Medicinal Chemistry, 56(22), 9351–9355. View Source
